molecular formula C10H11NO2 B6599408 N-[2-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 177837-82-0

N-[2-(hydroxymethyl)phenyl]prop-2-enamide

Cat. No.: B6599408
CAS No.: 177837-82-0
M. Wt: 177.20 g/mol
InChI Key: DRSBJVXETKOWBV-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is characterized by the presence of both an acrylamide group and a benzyl alcohol group on an aromatic ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research . The compound is offered with a high purity of 95% and is assigned the CAS Registry Number 177837-82-0 . Compounds featuring hydroxymethylphenyl structural motifs are of significant research interest; for instance, similar 2-(hydroxymethyl)phenyl derivatives have been synthesized and explored as potential antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria . The presence of the acrylamide functionality allows this molecule to participate in various reactions, such as polymerizations or Michael additions, while the hydroxymethyl group can be further functionalized, for example through oxidation to carboxylic acids or participation in substitution reactions . This versatility makes this compound a useful intermediate for constructing more complex molecules for scientific investigation. This product is intended for research and development purposes only in a controlled laboratory setting. It is not manufactured for, classified as, or intended for use as a drug, medicine, or cosmetic, and is strictly not for human or veterinary use.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h2-6,12H,1,7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSBJVXETKOWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Advanced Structural Elucidation in Research Contexts

Systematic IUPAC Nomenclature of N-[2-(hydroxymethyl)phenyl]prop-2-enamide

The name this compound is the Preferred IUPAC Name (PIN) that precisely describes the molecule's structure according to international standards. qmul.ac.uk An analysis of the name reveals the specific arrangement of its constituent parts:

prop-2-enamide : This forms the parent structure of the molecule. "Prop" indicates a three-carbon chain. "-en-" at position 2 signifies a double bond between carbons 2 and 3 (C=C). "amide" denotes the functional group -C(=O)N-, indicating it is a derivative of the corresponding carboxylic acid, prop-2-enoic acid (commonly known as acrylic acid).

phenyl : This indicates the presence of a benzene (B151609) ring attached as a substituent.

[2-(hydroxymethyl)phenyl] : This describes the substitution on the phenyl ring. The "hydroxymethyl" group (-CH₂OH) is located at position 2 of the phenyl ring. The entire substituted phenyl group is treated as a single substituent.

N- : This prefix indicates that the [2-(hydroxymethyl)phenyl] group is attached to the nitrogen atom of the parent amide group.

This systematic naming convention unambiguously communicates the connectivity of atoms within the molecule, which has the chemical formula C₁₀H₁₁NO₂. uni.lu

Common Acronyms and Designations in Scientific Literature

In scientific literature, complex chemical names are often abbreviated for convenience. However, for this compound, there are no widely adopted or standardized acronyms. Research articles typically refer to it by its full systematic name or a structural drawing. This is common for specific research chemicals that are not used extensively in commercial applications.

Advanced Conformational Analysis of this compound

The compound's structure is not static; it possesses conformational flexibility due to the rotation around several single bonds. The orientation of the hydroxymethyl group relative to the amide linkage and the planarity of the amide group with respect to the phenyl ring are key areas of investigation.

While detailed theoretical studies exclusively on this compound are not prominent in the literature, valuable insights can be drawn from computational analyses of structurally analogous compounds, such as N-[2-(hydroxymethyl)phenyl]benzamide. researchgate.net

For these types of molecules, theoretical studies using methods like Density Functional Theory (DFT) are employed to map the conformational landscape and identify low-energy, stable conformers. researchgate.net Key rotational degrees of freedom include the dihedral angles associated with the C-N amide bond and the N-C phenyl bond.

Table 1: Predicted Conformational Parameters and Interactions (Based on analysis of analogous structures)

Interaction / Parameter Description Expected Influence on Conformation
Intramolecular H-Bond Hydrogen bond between the amide N-H and the hydroxymethyl -OH oxygen. Strong stabilization of a planar-like conformation, restricting rotation around the N-phenyl bond.
Amide Bond Rotation Rotation around the C(=O)-N bond. High energy barrier due to partial double bond character, leading to predominantly planar trans or cis configurations.
N-Phenyl Bond Rotation Rotation of the phenyl ring relative to the amide plane. Influenced by steric hindrance and the intramolecular H-bond. The favored conformation likely involves near-coplanarity.

| C-C Vinyl Bond Rotation | Rotation around the single bond connecting the vinyl group to the carbonyl. | Can lead to s-cis and s-trans conformers relative to the carbonyl group. |

Spectroscopic techniques provide experimental evidence for the structural features of this compound. The primary methods for this type of analysis are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and hydrogen bonding.

The N-H stretching vibration, typically seen around 3300-3500 cm⁻¹, would be expected to be broadened and shifted to a lower frequency if involved in the proposed intramolecular hydrogen bond.

The C=O (Amide I band) stretching vibration would appear as a strong absorption around 1650-1680 cm⁻¹.

The C=C stretching of the vinyl group would be observed near 1620-1640 cm⁻¹.

The O-H stretch from the hydroxymethyl group would also be present in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure and provide insights into the electronic environment of the atoms.

¹H NMR: The spectrum would show distinct signals for the vinyl protons (typically between 5.5-6.5 ppm), aromatic protons on the phenyl ring (7.0-7.8 ppm), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH, ~4.5 ppm), the amide proton (N-H, which can be broad and vary in chemical shift, often >8.0 ppm), and the hydroxyl proton (-OH). The coupling patterns of the vinyl and aromatic protons would confirm their connectivity.

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (~165-170 ppm), carbons of the vinyl group (~125-135 ppm), and the aromatic carbons. nih.govresearchgate.net

The precise chemical shifts and the presence or absence of certain couplings can help deduce the predominant conformation in solution. For instance, the chemical shift of the amide proton can be highly sensitive to its involvement in hydrogen bonding.

Table 2: Expected Spectroscopic Data for this compound

Technique Feature Expected Region/Value Structural Implication
IR N-H Stretch ~3300-3400 cm⁻¹ (Broadened) Indicates hydrogen bonding.
IR C=O Stretch (Amide I) ~1660 cm⁻¹ Confirms amide functional group.
¹H NMR Vinyl Protons (CH=CH₂) 5.5 - 6.5 ppm Presence of the prop-2-enoyl group.
¹H NMR Aromatic Protons 7.0 - 7.8 ppm Confirms the substituted phenyl ring.
¹H NMR Amide Proton (NH) > 8.0 ppm Downfield shift suggests H-bonding and specific conformation.

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 - 170 ppm | Confirms amide carbonyl environment. |

Synthetic Methodologies and Strategic Approaches for N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Retrosynthetic Dissection and Precursor Identification

The design of a viable synthesis for a target molecule begins with a logical retrosynthetic analysis. This process involves mentally breaking down the molecule into simpler, commercially available, or easily synthesizable precursors.

Identification of Key Disconnection Points in N-[2-(hydroxymethyl)phenyl]prop-2-enamide

The most logical disconnection for this compound is the amide bond (C-N bond). This is a common and reliable disconnection strategy as numerous methods exist for the formation of amide bonds. This disconnection yields two primary synthons: a 2-(hydroxymethyl)phenylaminyl synthon and an acryloyl synthon.

A secondary disconnection could be considered at the C-C bond of the acryloyl moiety, although this is generally a less common approach for this type of molecule.

Precursor Design and Accessibility Considerations

Based on the primary disconnection, the corresponding chemical precursors are identified. The 2-(hydroxymethyl)phenylaminyl synthon corresponds to 2-aminobenzyl alcohol . This precursor is a commercially available and relatively inexpensive starting material.

The acryloyl synthon can be derived from several commercially available reagents. The most reactive of these is acryloyl chloride , which is suitable for direct acylation reactions. Alternatively, acrylic acid can be used in conjunction with a coupling agent. The choice of the acryloyl precursor will dictate the specific synthetic methodology employed.

A critical consideration in the synthesis is the presence of the free hydroxyl group on the 2-aminobenzyl alcohol. This group can potentially react with the acylating agent, leading to the formation of an undesired ester byproduct. Therefore, reaction conditions must be carefully controlled, or a protecting group strategy may be necessary. wikipedia.org

Direct Amidation Pathways for this compound Synthesis

Direct amidation methods involve the direct coupling of the amine and the carboxylic acid or its derivative.

Acryloyl Chloride/Anhydride (B1165640) Coupling with 2-aminobenzyl Alcohol

The reaction of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is a widely used method for amide synthesis. acs.orgatamanchemicals.comnih.govdtu.dk This approach involves the reaction of 2-aminobenzyl alcohol with acryloyl chloride in the presence of a base. google.comnih.gov The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. acs.orgnih.gov

The reaction is typically carried out in a two-phase solvent system, such as dichloromethane (B109758) and water, to separate the product in the organic phase. dtu.dk While this method is generally efficient, the high reactivity of acryloyl chloride can lead to side reactions, including polymerization of the acryloyl moiety and acylation of the hydroxyl group of the 2-aminobenzyl alcohol. Careful control of the reaction temperature and slow addition of the acyl chloride are crucial to maximize the yield of the desired amide. google.com

Table 1: Representative Conditions for Schotten-Baumann Acylation

Amine SubstrateAcylating AgentBaseSolventYield (%)Reference
Substituted Aromatic Primary AminesAcryloyl ChlorideTriethylamineTetrahydrofuran (B95107)- google.comnih.gov
PropargylamineAcryloyl Chloride--42 team-mastery.eu
Benzylamine (B48309)Acetyl Chloride--- dtu.dk

Carbodiimide-Mediated Amidation Approaches

Carbodiimide-mediated coupling reactions provide a milder alternative to the use of highly reactive acyl chlorides. wikipedia.org These methods involve the activation of a carboxylic acid, in this case, acrylic acid, with a carbodiimide (B86325) reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netacs.org The activated carboxylic acid then reacts with the amine, 2-aminobenzyl alcohol, to form the amide bond.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the desired amide and a urea (B33335) byproduct. wikipedia.org To improve yields and suppress side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used. sigmaaldrich.com These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine. sigmaaldrich.com

A key advantage of this method is the milder reaction conditions, which can help to avoid the polymerization of the acrylic moiety. However, the presence of the hydroxyl group in 2-aminobenzyl alcohol remains a challenge, as it can compete with the amine for reaction with the activated acrylic acid. The use of protecting groups for the hydroxyl function, such as a silyl (B83357) ether, may be necessary to achieve high selectivity for N-acylation. The choice of a suitable protecting group is critical, as it must be stable to the coupling conditions and easily removable afterward. wikipedia.org

Table 2: Common Carbodiimide Coupling Reagents and Additives

ReagentFull NameByproductKey FeaturesReference
DCC N,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Insoluble in most organic solvents, facilitating removal by filtration. researchgate.net
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaEasily removed by aqueous workup. acs.org
NHS N-Hydroxysuccinimide-Forms more stable active esters, improving efficiency. acs.org
HOBt 1-Hydroxybenzotriazole-Suppresses side reactions and racemization in peptide coupling. sigmaaldrich.com

Alternative Synthetic Routes to this compound

Beyond direct amidation, several other synthetic strategies could be envisioned for the synthesis of this compound.

One potential alternative involves the direct amidation of acrylic acid with 2-aminobenzyl alcohol using a triazine-based condensing reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This reagent has been shown to be an effective replacement for carbodiimides in the N-substitution of poly(acrylic acid) with various amines, including those containing hydroxyl groups.

Another approach could involve a reaction of acrylonitrile (B1666552) with an olefin or alcohol in the presence of a strong acid catalyst, as described in the Ritter reaction. However, the applicability of this method to the specific target molecule would require further investigation.

More modern methods could also be explored, such as the electrochemical hydroarylation of N-(hydroxymethyl)acrylamide with a suitable aromatic partner, although this would represent a convergent rather than a linear approach to the target molecule. Additionally, methods for producing N-substituted (meth)acrylamides from (meth)acrylic acid and amines in the presence of specific catalysts, such as mesoporous silica (B1680970) or under high temperature and pressure, have been patented and could potentially be adapted.

Finally, the synthesis of N-substituted acrylamides has been achieved through the reaction of isocyanides with amines, mediated by an iodine/cumene hydroperoxide system, offering a metal-free alternative. The applicability of this method would depend on the availability and reactivity of the corresponding isocyanide precursor.

Michael Addition-Elimination Sequences for Amide Formation

The aza-Michael addition, a subset of the broader Michael reaction, presents a viable pathway for the formation of the N-phenyl bond in this compound. nih.govresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of synthesizing the target molecule, this would typically involve the reaction of 2-aminobenzyl alcohol with an acrylate (B77674) derivative. nih.govmdpi.com

The mechanism proceeds through the nucleophilic attack of the amine on the β-carbon of the acrylate, leading to the formation of a β-amino ester intermediate. nih.gov Subsequent intramolecular or intermolecular elimination of the alkoxy group from the ester, often facilitated by heat or a catalyst, would lead to the desired amide product. However, the reaction of acrylamide (B121943) with amines can be reversible upon heating. researchgate.net

Table 1: Representative Conditions for Michael Addition of Amines to Acrylates

AmineMichael AcceptorCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineMethyl crotonateNone (Microwave)Methanol (B129727)150398 nih.gov
BenzylamineMethyl methacrylateNone (Microwave)Methanol130197 nih.gov
Aniline (B41778)Methyl acrylateSilica-supported AlCl₃Solvent-free604Quantitative tandfonline.com
(S)-α-MethylbenzylamineMethyl methacrylateNone (Microwave)Methanol1509Moderate nih.gov

This table presents data for analogous reactions and serves as a model for the potential synthesis of this compound.

Palladium-Catalyzed Amidations for C-N Bond Construction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds and are highly applicable to the synthesis of N-aryl amides. tandfonline.comnih.gov This methodology would involve the coupling of an aryl halide, specifically a 2-halobenzyl alcohol derivative, with prop-2-enamide in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) complex to the aryl halide. Subsequent coordination of the amide, followed by deprotonation by the base, forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amide and regenerates the palladium(0) catalyst. tandfonline.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step and improve catalyst stability and turnover. nih.govnih.gov

While direct palladium-catalyzed amidation of (2-halophenyl)methanol with acrylamide has not been explicitly detailed, numerous studies on similar systems provide a strong basis for developing a synthetic protocol. For example, the palladium-catalyzed amidation of aryl halides with a variety of amides has been extensively studied, with various catalyst-ligand systems demonstrating high efficacy. nih.govacs.org A study by Jiang et al. reported an efficient palladium-catalyzed synthesis of amides from aryl halides and isocyanides, which avoids the direct use of the amide but provides a related pathway. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Amidation of Aryl Halides

Aryl HalideAmide/Amine SourcePd-CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Phenyl bromideIsocyanidePdCl₂PPh₃CsFDMSO/H₂O90Good to Excellent organic-chemistry.org
4-t-butylphenyl nonaflateN-butyl acetamide[(allyl)PdCl]₂Biaryl phosphine (L6)K₃PO₄Toluene11087 nih.gov
Aryl chloridesSecondary acyclic amidesPd(OAc)₂XantphosCs₂CO₃Toluene110High nih.gov
Heteroaryl chloridesAminesPd(OAc)₂rac-BINAPt-BuONaTMO-- nih.gov

This table presents data for analogous reactions and serves as a model for the potential synthesis of this compound.

Optimization and Green Chemistry Considerations in the Synthesis of this compound

In modern synthetic chemistry, the development of efficient and selective reactions is intrinsically linked to the principles of green chemistry. This involves the optimization of reaction conditions to maximize yield and minimize waste, the use of environmentally benign solvents, and the development of scalable and intensified processes.

Catalytic Systems and Ligand Design for Enhanced Selectivity

For palladium-catalyzed amidations, the design and selection of the catalyst and ligand system are paramount for achieving high selectivity and efficiency. The electronic and steric properties of the ligand significantly influence the stability of the palladium complex and the rates of oxidative addition and reductive elimination. For the synthesis of this compound, a ligand that promotes the desired C-N bond formation while preventing side reactions, such as etherification of the hydroxyl group or oligomerization, is crucial.

Bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective in a wide range of amidation reactions. nih.govnih.gov For instance, a new biaryl phosphine with P-bound 3,5-(bis)trifluoromethylphenyl groups was found to be uniquely effective for the N-arylation of acyclic secondary amides. nih.gov Computational studies can aid in the rational design of ligands by predicting their effect on the catalytic cycle. nih.gov The optimization of the catalyst system would involve screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to identify the combination that provides the highest yield and selectivity for the target molecule.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process and contribute significantly to waste generation. The ideal solvent should be non-toxic, renewable, and easily recyclable. For the synthesis of this compound, several green solvent alternatives to traditional, more hazardous solvents like dioxane or DMF could be considered.

Recent research has explored the use of bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and vegetable oils in palladium-catalyzed aminations. nih.gov Water is also an attractive green solvent, and methodologies for palladium-catalyzed aminations in aqueous micellar media have been developed. researchgate.net Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective. As demonstrated in the Michael addition of aniline to methyl acrylate, solvent-free conditions can lead to quantitative yields. tandfonline.com The feasibility of a solvent-free approach for the synthesis of this compound would depend on the physical properties of the starting materials and the reaction temperature required.

Table 3: Green Solvents for N-Aryl Amide Synthesis

Reaction TypeGreen SolventCatalyst/PromoterSubstratesOutcomeReference
Pd-catalyzed Amination2,2,5,5-Tetramethyloxolane (TMO)Pd(OAc)₂/rac-BINAPAryl halides, AminesComparable to toluene nih.gov
Pd-catalyzed AminationRapeseed, Coconut, Olive OilPd(OAc)₂/SPhosAryl halides, AminesQuantitative yields nih.gov
Pd-catalyzed AminationWater (micellar)Pd-catalystAryl halides, AminesReduced Pd loading researchgate.net
Michael AdditionSolvent-freeSilica-supported AlCl₃Aniline, Methyl acrylateQuantitative yield tandfonline.com

This table presents data for analogous reactions and serves as a model for the potential synthesis of this compound.

Process Intensification and Scale-Up Research

Process intensification aims to develop smaller, more efficient, and safer chemical processes. organic-chemistry.org This often involves the use of continuous flow reactors, which offer several advantages over traditional batch reactors, including improved heat and mass transfer, precise control over reaction parameters, and the potential for safer handling of hazardous reagents. mdpi.comrsc.org

For the synthesis of this compound, a continuous flow process could be designed for either the Michael addition or the palladium-catalyzed amidation route. mdpi.com In a flow system, reactants would be continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst or a homogeneous catalyst in solution. The product stream would then be collected, and the product isolated through a continuous workup procedure. This approach allows for the rapid optimization of reaction conditions (temperature, pressure, residence time) and can facilitate a more straightforward scale-up from laboratory to industrial production. organic-chemistry.org Research into continuous flow synthesis of related compounds, such as N-arylhydroxylamines, has demonstrated the potential of this technology to improve reaction efficiency and safety. mdpi.commdpi.com

Chemical Reactivity and Transformational Chemistry of N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Reactivity of the Prop-2-enamide Moiety

The prop-2-enamide group is an electron-deficient alkene due to the electron-withdrawing nature of the adjacent amide group. This electronic characteristic is the primary driver of its reactivity, making the β-carbon susceptible to attack by nucleophiles and the double bond amenable to radical polymerization.

Nucleophilic Addition Reactions (Michael-type)

The double bond of the prop-2-enamide system is activated towards conjugate addition, commonly known as the Michael reaction. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The driving force for this process is the formation of a more stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker pi bond of the alkene.

A variety of nucleophiles can potentially react with N-[2-(hydroxymethyl)phenyl]prop-2-enamide in an intermolecular fashion. These include soft nucleophiles such as amines, thiols, and enolates. For instance, the addition of a primary or secondary amine would lead to the formation of a β-amino-N-(2-(hydroxymethyl)phenyl)propanamide. Similarly, thiols can add to form the corresponding β-thioether adduct. These reactions are typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

Table 1: Potential Intermolecular Michael Addition Reactions

Nucleophile Product Type
Primary/Secondary Amine β-Amino-N-(2-(hydroxymethyl)phenyl)propanamide
Thiol β-Thioether-N-(2-(hydroxymethyl)phenyl)propanamide

This table represents theoretically possible reactions based on the general reactivity of α,β-unsaturated amides.

The presence of the ortho-hydroxymethyl group on the phenyl ring introduces the possibility of intramolecular cyclization reactions. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic β-carbon of the prop-2-enamide moiety. This type of reaction, an intramolecular Michael addition, would lead to the formation of a heterocyclic ring system.

Depending on the reaction conditions (acidic or basic catalysis), the hydroxyl group can add to the double bond to form a six-membered ring, specifically a substituted chroman-2-one derivative, after a subsequent intramolecular transamidation or lactonization. The formation of such cyclic structures is a common strategy in organic synthesis for the construction of complex molecular architectures. While specific studies on this compound are lacking, the intramolecular cyclization of similar systems is a known transformation.

Radical Polymerization Mechanisms and Studies

The vinyl group of the prop-2-enamide moiety makes this compound a monomer that can undergo radical polymerization to form a homopolymer or copolymerize with other vinyl monomers.

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, this compound is expected to undergo homopolymerization. The reaction would proceed through the standard steps of radical polymerization: initiation, propagation, and termination. The resulting polymer, poly(this compound), would feature a carbon-carbon backbone with pendant N-(2-(hydroxymethyl)phenyl)amide groups. The properties of this polymer, such as its molecular weight and solubility, would be dependent on the reaction conditions, including initiator concentration, monomer concentration, and temperature. While the homopolymerization of some N-substituted acrylamides has been studied, specific data on the homopolymerization of this compound is not documented in the searched literature.

This compound can also be copolymerized with other vinyl monomers to create polymers with tailored properties. The incorporation of this monomer into a polymer chain would introduce hydrophilic and potentially reactive hydroxyl groups. The kinetics of such copolymerizations, including the reactivity ratios of the comonomers, would determine the composition and microstructure of the resulting copolymer. For example, copolymerization with a hydrophobic monomer like styrene (B11656) could lead to amphiphilic copolymers. The study of copolymerization kinetics often involves determining the monomer reactivity ratios, which describe the relative rate at which each monomer adds to the growing polymer chain.

Table 2: Potential Comonomers for Copolymerization

Comonomer Potential Copolymer Property
Acrylonitrile (B1666552) Increased solvent resistance
Methyl Acrylate (B77674) Modified glass transition temperature

This table lists potential comonomers and the general properties that could be imparted to the resulting copolymer, based on established principles of polymer chemistry.

Diels-Alder and Related Cycloaddition Reactions

The prop-2-enamide portion of this compound can act as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions for forming six-membered rings. While less reactive than corresponding esters or ketones, acrylamides can participate in these reactions, often requiring thermal conditions. nih.gov The stereochemical outcome of these reactions, particularly the endo/exo selectivity, is a subject of ongoing study. Research on simple systems, such as the reaction of 1,3-butadiene (B125203) with acrylamide (B121943), has shown that the kinetic endo:exo ratios can be close to 1:1, challenging the long-held assumption of inherent endo-selectivity in Diels-Alder reactions. rsc.org

The reactivity of the dienophile is influenced by its electronic properties. In N-aryl acrylamides, the electronic nature of the aromatic ring can modulate reactivity. Generally, electron-withdrawing groups on the phenyl ring increase the dienophile's reactivity, while electron-donating groups decrease it. rsc.org Lewis acid catalysis can be employed to enhance the enantioselectivity of Diels-Alder reactions involving acrylamide derivatives. For instance, a chiral Lewis acid prepared from binaphthol and trimethylaluminum (B3029685) has been used to catalyze the cycloaddition of N-hydroxy-N-phenylacrylamide with cyclopentadiene, yielding products with high enantiomeric excess. nih.gov

The table below summarizes the conditions and outcomes of Diels-Alder reactions involving related acrylamide systems.

DieneDienophileConditionsProduct(s)Key FindingsReference(s)
1,3-Butadiene (deuterium-labeled)Acrylamide145 °C, sealed tubeCyclohexene carboxamide adductsKinetic endo:exo ratio close to 1:1. rsc.org
CyclopentadieneN-hydroxy-N-phenylacrylamideTrimethylaluminum, (R)-BINOL, 0 °CBicyclic hydroxamic acidHigh yield (>96%) and enantioselectivity (91% ee). nih.gov
2,5-DimethylfuranSubstituted N-phenylmaleimideN/ADiels-Alder adductPart of a green chemistry multi-step synthesis. researchgate.net
Anthracene derivativesBulky N-phenylmaleimidesN/A1,4-adductsSteric hindrance promotes unusual 1,4-addition over 9,10-addition. rsc.org

Reactivity of the Hydroxymethyl Group

The ortho-positioned hydroxymethyl group on the phenyl ring is a versatile handle for a variety of chemical transformations, including oxidation, derivatization, and participation in intramolecular cyclization reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This transformation converts the neutral hydroxymethylphenyl group into an electron-withdrawing formyl or carboxyl group, which can influence the reactivity of the rest of the molecule. For example, the oxidation to a carboxylic acid is a known reaction pathway for similar structures.

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the compound with alkyl halides or other electrophiles in the presence of a base. These reactions allow for the introduction of a wide array of functional groups, modifying the molecule's steric and electronic properties.

A significant reaction pathway for this compound involves intramolecular cyclization. The proximity of the hydroxymethyl group to the amide and alkene functionalities facilitates ring formation. Under certain conditions, the hydroxyl group can attack the activated double bond of the acrylamide moiety in a Michael addition-type reaction, followed by cyclization to form seven-membered heterocyclic rings. This strategy is a known route for the synthesis of substituted benzo[b] rsc.orgacs.orgoxazepine derivatives. rsc.org Such cyclizations can be promoted by various catalysts and conditions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize related 1,4-benzodiazepine (B1214927) structures. researchgate.net

Reactivity of the Amide Linkage

The amide bond in this compound is relatively stable but can be cleaved under specific, often harsh, conditions.

Amide hydrolysis is the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction is typically slow and requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Studies on N-aryl acrylamides have shown that they are generally more stable to hydrolysis under basic aqueous conditions compared to their maleimide (B117702) counterparts. mdpi.com However, the rate of hydrolysis can be influenced by the substituents on the aryl ring. Electron-withdrawing groups tend to increase the rate of hydrolysis, whereas electron-donating groups decrease it. rsc.org For example, research on the hydrolysis of various N-aryl acrylamides showed that an N-aryl acrylamide reacted faster than an N-alkyl acrylamide. rsc.org The hydrolysis of acrylamide itself, catalyzed by the enzyme amidase, results in the formation of acrylic acid and an ammonium (B1175870) ion. researchgate.net

The table below presents a summary of stability data for related N-substituted acrylamides.

Compound TypeConditionStability/ReactivityKey FindingsReference(s)
N-aryl acrylamidesBasic aqueous conditionsMore stable than corresponding N-aryl maleimides.The constrained ring in maleimides promotes hydrolysis. mdpi.com
N-aryl acrylamidesReaction with N-α-acetyl-L-lysineHalf-lives vary with aryl substituents (electron-withdrawing groups increase reactivity).N-aryl acrylamides react faster than N-alkyl acrylamides. rsc.org
General AmidesAqueous acid or baseRequire heating for extended periods for hydrolysis.Amide bond is stabilized by resonance. masterorganicchemistry.com

N-Substitution Reactions on the Amide Nitrogen

The nitrogen atom of the amide group in this compound is generally considered to be a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. acs.org However, under appropriate conditions, it can undergo substitution reactions such as N-alkylation and N-arylation.

N-Alkylation: The direct N-alkylation of amides often requires the use of a strong base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. acs.org Common bases for this transformation include sodium hydride (NaH) in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). acs.org The resulting amidate anion can then react with an alkyl halide to furnish the N-alkylated product. Catalytic methods for the N-alkylation of amides with alcohols have also been developed, representing a more atom-economical approach where water is the only byproduct. nih.govrsc.org These reactions are often catalyzed by transition metal complexes, such as those based on ruthenium. organic-chemistry.org

While specific studies on the N-alkylation of this compound are not prevalent in the literature, the general principles of amide alkylation can be applied. A novel strategy for alkylation involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the migration of the alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen, ultimately leading to N-substituted 2-pyridones or tetrahydropyridines after subsequent reaction steps. rsc.org

Table 1: General Conditions for N-Alkylation of Amides

Reagent System Catalyst/Base Solvent Temperature Notes
Alkyl Halide NaH THF or DMF Room Temp. to Reflux Classic method requiring strong base. acs.org
Alcohol Ru-complex Toluene High Temp. "Borrowing hydrogen" methodology. organic-chemistry.orgnih.gov
Alcohol (Cp*IrCl₂)₂ Microwave, solvent-free High Temp. Base-free conditions.

N-Arylation: The introduction of an aryl group onto the amide nitrogen, or N-arylation, is a significant transformation in organic synthesis. Copper-catalyzed Goldberg-type reactions are a common method for achieving this, often employing aryl halides as the aryl source. nih.gov The use of ligands, such as derivatives of the natural amino acid L-proline, can facilitate these reactions under milder conditions. nih.gov Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, also provide a powerful tool for N-arylation, although they are more commonly applied to amines. More recent developments have focused on transition-metal-free methods. For instance, the reaction of amides with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) can yield N-arylated products under mild conditions. organic-chemistry.org Another approach utilizes a combination of o-diiodoarene and sodium hydride to generate an aryne intermediate in situ, which then couples with the amide. rsc.org The use of arylboroxines catalyzed by simple copper salts in ethanol (B145695) also presents a facile and efficient method for N-arylation of various nitrogen-containing compounds, including amides. nih.govresearchgate.net

Table 2: General Conditions for N-Arylation of Amides

Reagent System Catalyst/Ligand Base Solvent Temperature
Aryl Iodide CuI / (S)-N-methylpyrrolidine-2-carboxylate K₃PO₄ DMSO 110 °C
Arylboroxine Cu(OTf)₂ None Ethanol 40 °C
o-Silylaryl triflate None CsF Acetonitrile (B52724) 80 °C

Ortho-Directed Reactivity and Annulation Reactions of the Phenyl Ring

The spatial proximity of the hydroxymethyl group and the propenamide moiety on the phenyl ring of this compound allows for a range of ortho-directed reactions, leading to the formation of heterocyclic structures.

The structure of this compound is pre-disposed to undergo intramolecular cyclization to form dihydro-1,3-benzoxazine derivatives. This type of cyclization is a well-established method for the synthesis of the benzoxazine (B1645224) ring system. nih.gov The reaction typically involves the condensation of a phenol, an amine, and formaldehyde (B43269) in a Mannich-type reaction. researchgate.net In the case of this compound, the molecule already contains the necessary components, with the hydroxymethyl group acting as the formaldehyde equivalent and the amide nitrogen participating in the ring closure.

The cyclization can be promoted under thermal or acidic conditions. The hydroxyl group can be protonated, making it a good leaving group (water), followed by the intramolecular nucleophilic attack of the amide nitrogen onto the resulting benzylic carbocation. Alternatively, the alkene of the propenamide can participate in the cyclization. For example, an intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas, which are structurally related, leads to the formation of active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This suggests that the propenamide group in this compound could potentially undergo cyclization involving the ortho-hydroxymethyl group to form a six-membered heterocyclic ring.

The synthesis of dihydro-1,3-benzoxazine compounds can also be achieved via the catalytic cycloaddition of ortho-hydroxyphenyl-substituted para-quinone methides and ketimines, highlighting the utility of the ortho-hydroxyphenyl moiety in forming this heterocyclic system.

The unique arrangement of functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. The propenamide moiety contains an electrophilic double bond that is susceptible to Michael addition.

A plausible tandem reaction sequence could be initiated by a Michael addition of a nucleophile to the propenamide double bond. This would generate an enolate intermediate. This enolate, or the subsequently formed amide anion under basic conditions, could then participate in an intramolecular cyclization with the ortho-hydroxymethyl group. This tandem Michael addition/cyclization sequence would lead to the formation of a functionalized dihydro-1,3-benzoxazine derivative. Such organocatalytic tandem Michael additions followed by cyclization are powerful methods for the enantioselective synthesis of various heterocyclic compounds, including chromenes and thiochromenes. beilstein-journals.org

Furthermore, cascade reactions involving the N-hydroxymethyl group have been reported. For instance, the N-hydroxymethyl group can act as a traceless activating group in enzyme-catalyzed ring-cleavage reactions. scilit.com While this specific reactivity is for a different system, it underscores the potential for the hydroxymethyl group in this compound to participate in more complex reaction sequences beyond simple cyclization. A tandem Michael addition followed by an enantioselective protonation is another example of a sophisticated cascade reaction that can be catalyzed by artificial enzymes, demonstrating the potential for complex stereocontrolled transformations on similar substrates. nih.gov

Table 3: Potential Tandem Reactions of this compound

Initiating Reaction Subsequent Reaction(s) Resulting Scaffold Potential Catalysis
Michael Addition Intramolecular Cyclization Functionalized Dihydro-1,3-benzoxazine Organocatalysis, Base Catalysis
Intramolecular Cyclization [4+2] Cycloaddition Polycyclic Heterocycles Thermal, Lewis Acid

Advanced Spectroscopic and Analytical Characterization Methodologies for N 2 Hydroxymethyl Phenyl Prop 2 Enamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental understanding of the molecular structure of N-[2-(hydroxymethyl)phenyl]prop-2-enamide. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present.

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and establish unambiguous atomic connectivity.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) couplings within the molecule, mapping out the spin systems of the vinyl group and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, and for linking the hydroxymethyl and prop-2-enamide fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is critical for determining the preferred conformation of the molecule, such as the relative orientation of the hydroxymethyl group and the acrylamide (B121943) side chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are typical chemical shift values and may vary based on the solvent and experimental conditions.)

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~128.5
27.30-7.45 (m)~129.0
37.20-7.35 (m)~127.8
47.10-7.25 (m)~128.2
58.00-8.20 (d)~135.0
6-~132.0
7 (CH₂)4.60 (s)~63.0
8 (OH)5.0-5.5 (br s)-
9 (NH)8.5-9.0 (br s)-
10 (C=O)-~165.0
11 (=CH)6.30-6.45 (dd)~131.0
12 (=CH₂)5.70-5.85 (dd), 6.15-6.30 (dd)~126.5

For the characterization of the polymerized form of this compound, solid-state NMR (ssNMR) is the technique of choice. Due to the restricted molecular motion in the solid state, ssNMR provides insights into the polymer's structure, conformation, and dynamics. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra from solid samples.

Solid-state NMR can be used to:

Confirm the successful polymerization by observing the disappearance of the vinyl group resonances and the broadening of the signals corresponding to the polymer backbone.

Investigate the tacticity of the polymer chain.

Study the intermolecular interactions, such as hydrogen bonding involving the amide and hydroxymethyl groups, which dictate the polymer's macroscopic properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap are commonly used.

Table 2: Exact Mass Determination of this compound

IonCalculated Exact Mass (Da)Observed Mass (Da)
[M+H]⁺178.0863~178.0861
[M+Na]⁺200.0682~200.0679
[M+K]⁺216.0422~216.0419

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for confirming the structure of this compound by piecing together its constituent parts. The fragmentation pattern provides a unique fingerprint of the molecule.

Key fragmentation pathways for this compound would likely involve:

Loss of a water molecule from the hydroxymethyl group.

Cleavage of the amide bond.

Fragmentations within the acryloyl group.

Table 3: Representative MS/MS Fragmentation Data for [M+H]⁺ of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/Fragment Structure
178.0863160.0757Loss of H₂O
178.0863120.0813Loss of CH₂=CH-C(O)NH
178.086355.0184[CH₂=CH-C=O]⁺

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the analysis of complex mixtures. In the context of the synthesis of this compound, LC-MS can be used to:

Monitor the progress of the reaction by tracking the consumption of reactants and the formation of the product.

Identify and quantify any impurities or by-products in the reaction mixture.

Purify the target compound using preparative LC.

The liquid chromatograph separates the components of the mixture based on their physicochemical properties (e.g., polarity), and the mass spectrometer provides mass information for each separated component, allowing for their identification.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or inelastically scattered light with a sample, it is possible to identify characteristic vibrational modes of the constituent chemical bonds. For a molecule like this compound, with its combination of amide, hydroxyl, aromatic, and vinyl functional groups, vibrational spectroscopy is indispensable for both qualitative identification and quantitative analysis of its structure and transformations, such as polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making FTIR an excellent tool for identifying the chemical makeup of this compound.

The FTIR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to its various functional moieties. The presence of the secondary amide group gives rise to several characteristic peaks: the N-H stretching vibration typically appears as a strong, sharp band around 3300 cm⁻¹. leibniz-fli.denih.gov The amide I band (primarily C=O stretching) is expected to be a very strong absorption between 1650 and 1680 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) would appear around 1540-1580 cm⁻¹. leibniz-fli.denih.govresearchgate.net

The hydroxyl group (-OH) of the hydroxymethyl substituent will produce a strong, broad absorption band in the region of 3200-3500 cm⁻¹, often overlapping with the N-H stretch. quimicaorganica.orgorgchemboulder.comyoutube.com The C-O stretching vibration of this primary alcohol group is anticipated to be a strong band around 1050 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

The prop-2-enamide (acrylamide) portion of the molecule contributes vinyl group vibrations. The C=C stretching vibration should appear as a medium intensity band around 1630-1640 cm⁻¹. jkps.or.kr The =C-H stretching vibrations are expected just above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations give rise to strong bands in the 900-1000 cm⁻¹ region. libretexts.org

Finally, the ortho-disubstituted benzene (B151609) ring has its own set of characteristic absorptions. These include aromatic C-H stretching vibrations typically found around 3030 cm⁻¹, and C=C ring stretching vibrations appearing as a series of peaks in the 1450-1600 cm⁻¹ range. spectroscopyonline.compressbooks.pubspectroscopyonline.com A strong band due to C-H out-of-plane bending, characteristic of 1,2-disubstitution, is expected between 735 and 770 cm⁻¹. spectroscopyonline.comresearchgate.net

A summary of the expected characteristic FTIR absorption bands for this compound is presented in Table 5.3.1.

Table 5.3.1. Expected Characteristic FTIR Absorption Bands for this compound This table is generated based on standard infrared group frequencies. Actual peak positions can vary based on molecular environment, phase, and hydrogen bonding.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3200O-H Stretch (broad)Hydroxymethyl (-CH₂OH)Strong, Broad
~3300N-H StretchAmide (-CONH-)Strong, Sharp
~3030Aromatic C-H StretchPhenyl RingMedium to Weak
1680 - 1650Amide I (C=O Stretch)Amide (-CONH-)Very Strong
1640 - 1630C=C StretchVinyl Group (C=CH₂)Medium
1600 - 1450C=C Ring StretchesPhenyl RingMedium to Weak, Multiple Bands
1580 - 1540Amide II (N-H Bend, C-N Stretch)Amide (-CONH-)Strong
~1050C-O StretchPrimary AlcoholStrong
770 - 735C-H Out-of-Plane Bendortho-Disubstituted PhenylStrong

Raman Spectroscopy for Structural Characterization and Polymer Studies

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and conjugated π-systems. This makes it highly suitable for characterizing the aromatic and vinyl moieties of this compound and for monitoring its polymerization.

For structural characterization, the Raman spectrum would clearly show the C=C stretching vibrations of both the vinyl group (around 1630 cm⁻¹) and the aromatic ring (around 1600 cm⁻¹). jkps.or.krresearchgate.net These bands are often strong in Raman spectra due to the high polarizability of π-bonds.

A key application of Raman spectroscopy is in the study of polymerization reactions involving the vinyl group. The polymerization of this compound proceeds through the conversion of the carbon-carbon double bond of the prop-2-enamide group into a single bond within the polymer backbone. This transformation can be monitored in real-time by observing the Raman spectrum. nih.govoptica.org The intensity of the characteristic C=C stretching peak of the monomer at ~1630 cm⁻¹ will decrease as the polymerization progresses. researchgate.net By normalizing this peak intensity against a stable internal standard peak (e.g., an aromatic ring vibration that is unaffected by the polymerization), the degree of monomer-to-polymer conversion can be accurately quantified. optica.org This method allows for detailed kinetic studies of the polymerization process under various conditions.

Table 5.3.2 highlights the key Raman peaks that would be monitored to study the polymerization of this compound.

Table 5.3.2. Key Raman Peaks for Monitoring Polymerization of this compound This table is based on data from analogous acrylamide polymerization studies. researchgate.netoptica.org

Wavenumber (cm⁻¹)Vibrational ModeSignificance in Polymerization Study
~1630C=C Stretch (Vinyl)Monomer peak; intensity decreases with conversion.
~1285CH Bending (Vinyl)Monomer peak; intensity decreases with conversion.
~1600C=C Stretch (Aromatic)Internal standard; intensity remains constant.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in solid materials. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, one can elucidate the complete molecular structure, conformation, and packing arrangement in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination of Intermediates/Products

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. nih.goviucr.org If a suitable single crystal of this compound, or a key synthetic intermediate or product derivative, can be grown, SCXRD can provide an unambiguous determination of its molecular structure. This includes precise bond lengths, bond angles, and torsion angles, which confirm the connectivity and conformation of the molecule.

The process involves mounting a single crystal (typically <1 mm in size) on a diffractometer and irradiating it with a monochromatic X-ray beam. rsc.org The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The final output is a detailed model of the atomic positions within the crystal's unit cell. This technique is powerful enough to distinguish between isomers and determine the absolute configuration of chiral centers if present. For this compound, SCXRD would reveal the planarity of the amide and phenyl groups, the conformation of the hydroxymethyl group, and the details of intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, which dictate the crystal packing.

Table 5.4.1 provides an example of the crystallographic data that would be obtained from a successful SCXRD analysis.

Table 5.4.1. Representative Crystallographic Data Table from a Single Crystal XRD Experiment This is a representative table; actual values would be determined experimentally.

ParameterExample Value
Empirical FormulaC₁₀H₁₁NO₂
Formula Weight177.20
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 10.12 Å, b = 5.45 Å, c = 16.30 Å α = 90°, β = 98.5°, γ = 90°
Volume (V)889.1 ų
Z (molecules per unit cell)4
Density (calculated)1.325 g/cm³
Final R-factor [I > 2σ(I)]R1 = 0.045

Powder X-ray Diffraction for Solid-State Form Analysis

Many organic compounds can exist in multiple crystalline forms, known as polymorphs. researchgate.net These polymorphs have the same chemical composition but differ in their crystal lattice arrangements, which can lead to different physical properties such as solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between these solid-state forms. creative-biostructure.comrigaku.com

In PXRD, a sample of finely ground polycrystalline material is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. rigaku.comacs.org

For this compound, PXRD would be crucial for solid-state screening to identify any existing polymorphs, solvates, or hydrates. By comparing the PXRD pattern of a newly synthesized batch to established reference patterns, one can confirm its solid-state form and detect the presence of any impurities or phase transformations. This is critical for ensuring the consistency and quality of the material. For example, if two polymorphs, Form I and Form II, were discovered, they would exhibit different peak positions and intensities in their respective PXRD patterns.

Table 5.4.2 illustrates how PXRD data can distinguish between two hypothetical polymorphs of a compound.

Table 5.4.2. Example of Powder XRD Data Distinguishing Two Hypothetical Polymorphs

Form IForm II
Position (°2θ)Relative Intensity (%)Position (°2θ)Relative Intensity (%)
8.51009.285
12.14511.5100
17.08018.460
21.36523.175
25.65026.030

Computational Chemistry and Theoretical Modeling of N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. mdpi.comnih.gov

For N-[2-(hydroxymethyl)phenyl]prop-2-enamide, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide group, while the LUMO would likely be distributed over the prop-2-enamide moiety, particularly the C=C and C=O double bonds. An intramolecular charge transfer from the phenyl group to the enamide system is possible upon electronic excitation.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a framework for understanding the molecule's behavior in chemical reactions. mdpi.com

Table 1: Calculated Quantum Chemical Parameters This table presents typical quantum chemical parameters derived from HOMO and LUMO energies. The values are illustrative for a molecule of this type.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) (I + A) / 2Measures the power of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the electrophilic character of a molecule.

The distribution of electrons within a molecule governs its electrostatic interactions and is a primary determinant of its chemical behavior. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. nih.gov

Red and Yellow: Indicate regions of negative potential, which are electron-rich and prone to attack by electrophiles.

Blue: Indicates regions of positive potential, which are electron-deficient and susceptible to attack by nucleophiles.

Green: Represents areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the amide carbonyl and the hydroxymethyl group, as these are the most electronegative atoms. These sites would be the primary targets for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxymethyl group and the amide N-H group would exhibit positive potential (blue), identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about the energy landscapes and the structures of transient species like transition states.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Characterizing the geometry and energy of a transition state is essential for understanding the kinetics of a reaction. Computational methods, such as DFT, can be used to locate these TS structures. researchgate.net For a potential key transformation of this compound, such as an intramolecular cyclization, computational modeling would identify the specific arrangement of atoms at the peak of the energy barrier. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it correctly connects the reactants and products. nih.gov An IRC analysis traces the minimum energy path from the transition state structure downhill to both the reactant and product energy minima. nih.govresearchgate.net This procedure validates the proposed reaction mechanism by ensuring that the identified transition state is indeed the bridge between the intended starting materials and final products. researchgate.netnih.gov For any proposed reaction involving this compound, IRC studies would provide definitive evidence for the computed reaction pathway.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's conformational changes and interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to:

Explore its conformational landscape in solution, identifying the most stable and populated shapes the molecule adopts.

Study its interaction with a biological target, such as an enzyme or receptor, to understand its binding mode and affinity.

Investigate the dynamics of hydrogen bonding with solvent molecules or other solutes.

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic behavior of the molecule in a realistic environment, offering crucial insights into its function and properties.

Conformational Space Exploration and Dynamics

The structural flexibility of this compound is primarily due to the rotational freedom around several of its single bonds. Key among these are the C-N amide bond, the bond linking the phenyl ring to the hydroxymethyl group, and the C-C bond within the propenamide side chain. A thorough understanding of the conformational preferences and the energy barriers to rotation is essential for predicting its three-dimensional structure and chemical reactivity.

To gain a more dynamic perspective, molecular dynamics (MD) simulations can be employed. These simulations model the atomic movements over time, providing a view of the molecule's flexibility and the rates of conformational interconversion in different environments, such as in a vacuum or in the presence of a solvent.

Table 1: Illustrative Calculated Rotational Barriers for Key Dihedral Angles in this compound

Dihedral Angle Description Illustrative Rotational Barrier (kcal/mol) Computational Method
C1-C2-N-C3 Rotation around the C-N amide bond 15 - 20 DFT
C2-C1-C4-O1 Rotation of the hydroxymethyl group 2 - 5 DFT
N-C3-C5-C6 Rotation of the propenamide side chain 3 - 6 DFT

Intermolecular Interactions and Self-Assembly Prediction

The molecular structure of this compound, which features both hydrogen bond donors (-OH and N-H groups) and acceptors (the carbonyl and hydroxyl oxygens), strongly suggests a capacity for forming intermolecular hydrogen bonds. These interactions are pivotal in dictating the crystal packing in the solid state and aggregation behavior in solution. researchgate.net

Computational modeling can predict the geometries and energies of these hydrogen bonds. Quantum chemical calculations, including methods like the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density and characterize these non-covalent interactions.

Moreover, molecular modeling can forecast how individual molecules of this compound might self-assemble into larger supramolecular structures. Simulating a multi-molecule system can reveal the spontaneous formation of dimers, trimers, or more extended networks, driven by these intermolecular forces. Such predictions can generate hypotheses about the material's solid-state architecture and its potential for creating organized assemblies. nih.gov

Spectroscopic Property Prediction

Theoretical calculations are a vital tool for the interpretation and prediction of a molecule's spectroscopic properties. For this compound, computational methods can generate theoretical NMR, IR, and Raman spectra, which can be compared with experimental data to validate the molecular structure and assign spectral features.

Theoretical NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry. liverpool.ac.uk By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) method, often combined with DFT, it is possible to calculate the magnetic shielding for each nucleus. These values can then be converted to chemical shifts that are directly comparable to experimental ¹H and ¹³C NMR spectra.

The accuracy of these predictions is highly dependent on the input molecular geometry. Therefore, it is essential to perform these calculations on an optimized, low-energy conformation of the molecule. A close agreement between predicted and experimental chemical shifts provides strong support for the proposed structure and conformation.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Illustrative Predicted Chemical Shift (ppm) Illustrative Experimental Chemical Shift (ppm) Assignment
C=O 165-170 166.5 Carbonyl Carbon
Cα (vinyl) 125-130 128.2 Vinylic Carbon
Cβ (vinyl) 130-135 131.4 Vinylic Carbon
C (aromatic, C-N) 135-140 138.1 Aromatic Carbon
C (aromatic, C-CH₂OH) 130-135 132.9 Aromatic Carbon
CH (aromatic) 115-130 119.7, 124.5, 128.9, 129.3 Aromatic Carbons
CH₂OH 60-65 62.8 Hydroxymethyl Carbon

Note: This table contains illustrative data for this compound, as specific computational and experimental data is not available in the searched literature.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a unique molecular fingerprint based on vibrational modes. Theoretical frequency calculations can predict the wavenumbers and intensities of these modes. researchgate.net

These calculations are commonly performed using DFT methods. The results provide a list of vibrational frequencies and their corresponding atomic motions, enabling a clear assignment of the peaks observed in experimental IR and Raman spectra. For instance, the characteristic stretching frequencies for N-H, O-H, C=O, and C=C bonds can be accurately identified. To enhance the correlation with experimental data, calculated frequencies are often scaled to account for theoretical approximations.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Illustrative Calculated Frequency (cm⁻¹) Illustrative Experimental Frequency (cm⁻¹) Assignment
O-H stretch 3400-3500 ~3450 Hydroxyl group
N-H stretch 3300-3400 ~3350 Amide group
C=O stretch 1650-1680 ~1660 Amide I band
C=C stretch 1620-1650 ~1630 Vinylic group
N-H bend 1520-1550 ~1530 Amide II band

Note: This table presents illustrative data. Specific computational and experimental values for this compound are required for actual assignments and are not available in the searched literature.

Applications of N 2 Hydroxymethyl Phenyl Prop 2 Enamide As a Chemical Building Block and in Materials Science

A Versatile Intermediate in Complex Organic Synthesis

The strategic placement of both a polymerizable alkene and a nucleophilic hydroxyl group on a stable phenyl scaffold makes N-[2-(hydroxymethyl)phenyl]prop-2-enamide a valuable precursor in multi-step organic synthesis.

Precursor for Advanced Organic Scaffolds

While specific, large-scale applications are still under investigation, the structure of this compound lends itself to the generation of a variety of advanced organic scaffolds. The presence of the acrylamide (B121943) moiety allows for its participation in a range of addition and cycloaddition reactions, while the hydroxymethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, further expanding its synthetic utility. This dual functionality enables the construction of intricate molecular frameworks that can serve as the basis for new pharmaceutical agents or functional materials.

Utility in Complex Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound presents a promising starting point for creating novel heterocyclic systems. The proximity of the amide and hydroxymethyl groups on the phenyl ring allows for intramolecular cyclization reactions, potentially leading to the formation of various fused ring systems. For instance, under appropriate conditions, the molecule could be induced to form seven- or eight-membered rings containing nitrogen and oxygen heteroatoms. While detailed studies on this specific compound are limited, the general reactivity of similar ortho-substituted anilines and phenols suggests a rich potential for creating diverse heterocyclic structures. The synthesis of new heterocyclic compounds is an active area of research. researchgate.netresearchgate.netopenmedicinalchemistryjournal.commdpi.com

Polymer Chemistry and Functional Materials Development

The polymerizable acrylamide group of this compound is central to its application in materials science, enabling its incorporation into a wide array of polymeric structures.

Synthesis of Functional this compound-Based Polymers

The incorporation of this compound into polymer chains imparts specific functionalities. The pendant hydroxymethylphenyl groups can influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. Furthermore, these functional groups are available for post-polymerization modification, allowing for the fine-tuning of the material's properties or the attachment of other molecules, such as drugs or targeting ligands.

Moreover, the responsiveness of the phenyl and amide groups to external stimuli, such as pH or temperature, could be harnessed to create "smart" hydrogels. These materials can undergo reversible changes in their swelling behavior or other properties in response to environmental cues, making them attractive for applications in drug delivery, tissue engineering, and soft robotics. While specific research on hydrogels from this particular monomer is not widely published, the principles of using similar functional acrylamides are well-established. researchgate.net

Role as a Cross-linking Agent or Co-monomer in Polymer Networks

There is no specific data available in the reviewed literature detailing the use of this compound as a cross-linking agent or a co-monomer in the synthesis of polymer networks. The presence of both a polymerizable acrylamide group and a reactive hydroxymethyl group suggests its potential for these applications, but experimental studies and characterization of the resulting polymers have not been reported.

Polymerization Kinetics and Thermodynamics Studies

No dedicated studies on the polymerization kinetics and thermodynamics of this compound were found. Information regarding its reactivity ratios, activation parameters, or the thermodynamic feasibility of its homopolymerization or copolymerization with other monomers is not available in the surveyed literature.

Supramolecular Chemistry Applications

Specific research on the application of this compound in supramolecular chemistry has not been identified.

Self-Assembly Studies and Ordered Structure Formation

There are no published studies focusing on the self-assembly of this compound or its derivatives. The molecule contains functional groups capable of hydrogen bonding (amide and hydroxyl groups) and potential for π-π stacking (phenyl ring), which are conducive to self-assembly. However, investigations into the formation of ordered structures, such as gels, liquid crystals, or nanofibers, from this specific compound have not been reported.

Host-Guest Chemistry and Molecular Recognition

No literature was found that describes the use of this compound as either a host or a guest molecule in host-guest chemistry studies. Consequently, there is no data on its molecular recognition capabilities or the formation of inclusion complexes with other molecules.

Structure Reactivity and Structure Property Relationship Studies of N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Influence of Structural Modifications on Amide Reactivity

The reactivity of the amide group in N-[2-(hydroxymethyl)phenyl]prop-2-enamide is significantly influenced by its structural environment. The electronic properties of the N-aryl substituent play a crucial role in modulating the nucleophilicity of the amide nitrogen and the susceptibility of the carbonyl group to nucleophilic attack.

Systematic studies on a series of N-arylacrylamides have shown a clear correlation between the electronic nature of the substituents on the aromatic ring and the reactivity of the acrylamide (B121943) moiety. acs.orgnih.gov For instance, the rate of reaction with nucleophiles like glutathione (B108866) (GSH) is dependent on the electron-donating or electron-withdrawing character of the substituents. acs.orgnih.gov Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the β-carbon of the acrylamide, making it more susceptible to Michael addition reactions. nih.gov

Research on related N-phenylacrylamides has established that substitutions at the α- and β-positions of the acrylamide moiety also have a profound impact on reactivity. nih.gov While our focus compound is unsubstituted at these positions, it is important to note that the electronic nature of substituents in these locations can either accelerate or decelerate the rate of nucleophilic addition. nih.gov

The following table, adapted from studies on related N-arylacrylamides, illustrates the effect of aryl substitution on the reactivity with glutathione (GSH).

Substituent on Phenyl RingPositionRelative Reaction Rate with GSH
-NO2paraHigh
-CNparaHigh
-ClparaModerate
-H-Baseline
-CH3paraLow
-OCH3paraLow

Effect of Aromatic Substitutions on Alkene Reactivity

The reactivity of the alkene portion of the prop-2-enamide group in this compound is intrinsically linked to the electronic effects of the N-aryl substituent. The alkene acts as a Michael acceptor, and its reactivity is governed by the electron density at the β-carbon.

Substituents on the phenyl ring can modulate the reactivity of the alkene through inductive and resonance effects. Electron-withdrawing groups on the phenyl ring decrease the electron density on the amide nitrogen, which in turn reduces the electron-donating effect of the amide group towards the alkene. This results in a more electrophilic β-carbon and enhances the alkene's reactivity towards nucleophiles. Conversely, electron-donating groups increase the electron density on the amide nitrogen, which is then delocalized onto the alkene, making the β-carbon less electrophilic and thus less reactive in Michael additions.

For this compound, the ortho-hydroxymethyl group's electronic and steric effects are paramount. The potential for intramolecular hydrogen bonding can rigidify the conformation and influence the electronic communication between the aromatic ring and the acrylamide moiety. Studies have shown a linear Hammett correlation for the reaction rates of N-arylacrylamides with nucleophiles, which holds for ortho-, meta-, and para-substitutions. acs.orgnih.gov This suggests that the electronic effects of the substituents are a primary determinant of alkene reactivity.

Furthermore, there is a noted correlation between the 1H and 13C NMR chemical shifts of the acrylamide protons and carbons and the reaction rates with glutathione. acs.orgnih.gov This indicates that NMR spectroscopy can be a useful tool for predicting the relative reactivity of the alkene in different substituted N-arylacrylamides.

Conformational Effects on Intramolecular Cyclization Pathways

The specific arrangement of functional groups in this compound, particularly the ortho-relationship between the hydroxymethyl and the N-acryloyl groups, makes it a prime candidate for intramolecular cyclization reactions. The conformation of the molecule plays a critical role in determining the feasibility and outcome of such cyclizations.

The relative orientation of the hydroxymethyl group and the acrylamide moiety can be influenced by steric hindrance and intramolecular hydrogen bonding. A conformation where the hydroxyl group is in proximity to the alkene double bond could facilitate an intramolecular addition reaction. For instance, under appropriate conditions, the hydroxyl group could add across the double bond, leading to the formation of a six-membered heterocyclic ring.

Studies on the intramolecular cyclization of related N-aryl acrylamides have demonstrated the formation of oxindole (B195798) derivatives through photoredox catalysis. mdpi.com While this specific reaction involves the formation of a carbon-carbon bond with the aromatic ring, it highlights the potential for cyclization in this class of compounds. In the case of this compound, an intramolecular etherification is a plausible pathway.

The conformational preferences of related amides have been studied using computational methods and spectroscopic techniques. unifesp.br These studies reveal the existence of stable conformers, and the population of these conformers can be influenced by the solvent polarity. unifesp.br For this compound, a gauche conformation might be stabilized by intramolecular hydrogen bonding, which could pre-organize the molecule for cyclization.

The following table outlines potential intramolecular cyclization products of this compound based on different reaction pathways.

Reaction PathwayPotential ProductRing Size
Intramolecular Michael Addition of -OHSubstituted 3,4-dihydro-2H-1,4-benzoxazine6-membered
Radical Cyclization onto Phenyl RingSubstituted Oxindole5-membered
Intramolecular HydroamidationSubstituted Dihydroquinolinone6-membered

Correlation between Molecular Structure and Polymerization Behavior

This compound is a monomer that can undergo polymerization via the vinyl group of the acrylamide moiety. The polymerization behavior, including the rate of polymerization and the properties of the resulting polymer, is highly dependent on the molecular structure of the monomer.

The substituents on the N-aryl group can influence the reactivity of the double bond towards radical polymerization. Electron-withdrawing groups can enhance the reactivity of the monomer, while bulky ortho-substituents can introduce steric hindrance that may decrease the rate of polymerization and affect the stereoregularity of the polymer chain. The hydroxymethyl group in the ortho position is relatively small, but it can still exert some steric influence.

The presence of the hydroxyl group can also impact the properties of the resulting polymer. It provides a site for post-polymerization modification and can participate in hydrogen bonding, which can affect the polymer's solubility, thermal stability, and mechanical properties. Polymers derived from N-substituted acrylamides have a wide range of applications, and the specific properties of poly(this compound) would be determined by its unique combination of a hydrophilic hydroxymethyl group and a hydrophobic phenyl ring.

Studies on the copolymerization of various N-substituted acrylamides with other vinylic monomers have shown that a diverse range of copolymers with different physical properties can be synthesized. researchgate.net This suggests that this compound could be a valuable comonomer for the preparation of functional polymers with tailored properties. Controlled radical polymerization techniques, such as RAFT polymerization, have been successfully applied to acrylamides, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. rsc.org

The following table summarizes the expected influence of the structural features of this compound on its polymerization behavior.

Structural FeatureInfluence on PolymerizationEffect on Polymer Properties
Acrylamide Vinyl GroupSite of polymerizationForms the polymer backbone
N-Phenyl GroupInfluences monomer reactivity and steric hindranceIncreases rigidity and hydrophobicity
ortho-Hydroxymethyl GroupMay introduce steric effects and hydrogen bondingIncreases hydrophilicity, provides site for cross-linking

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring of N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Chromatographic Techniques

Chromatography is an indispensable tool for separating and quantifying N-[2-(hydroxymethyl)phenyl]prop-2-enamide from its starting materials, byproducts, and any subsequent polymeric forms.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of this compound. Due to the compound's polarity and UV-active nature, reversed-phase HPLC with UV detection is particularly suitable.

Research Findings: The purity of this compound can be effectively assessed using a C18 column. thermofisher.comiitk.ac.innih.govresearchgate.net A gradient elution with a mobile phase consisting of water (often acidified with formic or acetic acid to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the main compound from potential impurities such as unreacted 2-aminobenzyl alcohol and byproducts from side reactions. iitk.ac.inresearchgate.netbyjus.com Detection is typically performed at a wavelength where the aromatic ring and the amide chromophore show significant absorbance, generally in the range of 210-230 nm. nih.govd-nb.info For quantitative analysis, a calibration curve is constructed using certified standards of this compound. iitk.ac.inresearchgate.net The method's limit of detection (LOD) and limit of quantification (LOQ) are crucial for ensuring that even trace-level impurities are identified and quantified. byjus.comd-nb.info

Interactive Data Table: Illustrative HPLC Method for this compound Purity Analysis

ParameterValue
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 222 nm
Injection Volume 10 µL
Retention Time ~12.5 min
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound or arise during its synthesis. patsnap.comfunctmaterials.org.uanih.gov This includes residual starting materials like acryloyl chloride or solvents used in the reaction.

Research Findings: Direct analysis of this compound by GC is challenging due to its relatively low volatility and thermal lability. However, GC-MS is highly effective for identifying volatile byproducts. For instance, in the synthesis from 2-aminobenzyl alcohol and acryloyl chloride, GC-MS can detect any unreacted acryloyl chloride, although it is often derivatized with an alcohol or aniline (B41778) to improve its chromatographic behavior and detection. patsnap.commdpi.com The use of a high-polarity column is generally preferred for the separation of such polar analytes.

Interactive Data Table: Hypothetical GC-MS Conditions for Volatile Impurity Profiling

ParameterValue
Column DB-WAXetr, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 260 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 35-400 amu

Size Exclusion Chromatography (SEC) for Polymer Characterization

Should this compound be used as a monomer for polymerization, Size Exclusion Chromatography (SEC) is the standard method for characterizing the resulting polymer. SEC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw). youtube.comrsc.orgsigmaaldrich.comnih.govCurrent time information in Gießen, DE.

Research Findings: For poly(this compound), SEC analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through a column packed with porous gel. youtube.com The elution of the polymer is monitored by a refractive index (RI) detector, a UV detector, or a multi-angle light scattering (MALS) detector for more accurate molecular weight determination without the need for column calibration with standards. nih.gov The polydispersity index (PDI = Mw/Mn) obtained from SEC provides insight into the breadth of the molecular weight distribution. Current time information in Gießen, DE.

Interactive Data Table: Representative SEC System for Poly(this compound)

ParameterValue
Columns 2 x Mixed-bed polystyrene-divinylbenzene columns
Mobile Phase Tetrahydrofuran (THF) with 0.1% triethylamine
Flow Rate 1.0 mL/min
Temperature 35 °C
Detector Refractive Index (RI) and Multi-Angle Light Scattering (MALS)
Calibration Polystyrene standards (for conventional calibration)

Real-Time Reaction Monitoring Techniques

The implementation of Process Analytical Technology (PAT) has revolutionized chemical synthesis by enabling real-time monitoring and control of reactions. thermofisher.combeilstein-journals.orgnih.gov This approach is highly beneficial for the synthesis of this compound, allowing for optimization of reaction conditions and ensuring consistent product quality.

In-Situ FTIR and Raman Spectroscopy for Reaction Progress

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of chemical reactions in real-time. thermofisher.combeilstein-journals.org They provide molecular-level information by tracking changes in the vibrational modes of reactants and products.

Research Findings: For the synthesis of this compound, likely via the reaction of 2-aminobenzyl alcohol with acryloyl chloride, in-situ FTIR can monitor the reaction by following the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands of the product. lscollege.ac.in Similarly, if this compound is used in a polymerization reaction, the decrease in the intensity of the C=C stretching vibration (around 1630 cm⁻¹) can be monitored to determine the rate of monomer consumption. patsnap.comrsc.org Raman spectroscopy offers a complementary approach, particularly useful for aqueous systems, where it can also track the vinyl C=C bond consumption during polymerization. patsnap.comrsc.org

Interactive Data Table: Key Vibrational Bands for Monitoring the Synthesis and Polymerization of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)TechniqueApplication
C=C (vinyl) Stretching1630-1640FTIR/RamanMonitoring polymerization
N-H (primary amine) Stretching3300-3500FTIRMonitoring synthesis
C=O (amide I) Stretching1650-1680FTIRMonitoring synthesis
N-H (amide II) Bending1510-1550FTIRMonitoring synthesis

Flow NMR and Online LC-MS for Dynamic Process Analysis

Flow Nuclear Magnetic Resonance (NMR) and online Liquid Chromatography-Mass Spectrometry (LC-MS) are advanced PAT tools that provide detailed, time-resolved data on the composition of a reaction mixture. wikipedia.org

Research Findings: Flow NMR can be used to monitor the synthesis of this compound by continuously passing a small stream of the reaction mixture through an NMR spectrometer. youtube.com This allows for the simultaneous tracking of the disappearance of reactant signals (e.g., the vinyl protons of acryloyl chloride and the aromatic protons of 2-aminobenzyl alcohol) and the appearance of product signals. This technique provides quantitative data on conversion and yield over time without the need for sample workup. rsc.org

Online LC-MS involves the automated sampling of the reaction mixture, followed by rapid chromatographic separation and mass spectrometric detection. This provides highly specific and sensitive monitoring of the formation of this compound and the potential formation of any byproducts. For instance, in a Schotten-Baumann type reaction, online LC-MS can distinguish the desired product from isomers and side-products, providing critical information for optimizing reaction selectivity. iitk.ac.inpatsnap.com

Environmental Aspects and Degradation Research of N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Environmental Fate and Persistence Studies

The persistence of acrylamide (B121943) in the environment is influenced by various factors, including the presence of microorganisms. iaea.org Generally, acrylamide is considered biodegradable. researchgate.netnih.gov Studies have shown that the degradation of acrylamide in water can occur within 8 to 12 days, depending on the specific environmental conditions. iaea.orgresearchgate.net For instance, in the Thames River in England, it was reported that an 8 g L-1 concentration of acrylamide required 10 days to decompose completely. nih.gov However, higher concentrations of acrylamide, exceeding 2 mg L-1, are not as easily degraded in water and are considered more hazardous to aquatic life. nih.gov The optimal conditions for acrylamide biodegradation in water are reported to be a pH range of 6–8 and a temperature of 15–30 °C. nih.gov

Polyacrylamides, the polymerized form of acrylamide, are used in various applications, including as flocculants in water treatment and for soil stabilization. researchgate.netnih.govsnf.com While polyacrylamide itself is considered to have low toxicity, there are concerns about the potential for residual acrylamide monomer to be present in these polymer products and subsequently released into the environment. researchgate.net

Photolytic and Hydrolytic Degradation Pathways in Environmental Matrices

The degradation of acrylamide-based compounds can be influenced by photolytic and hydrolytic processes. Acrylamide is reported to be stable at ambient temperatures but can polymerize when exposed to ultraviolet (UV) radiation. nih.gov This suggests that photolytic degradation could be a relevant pathway for N-[2-(hydroxymethyl)phenyl]prop-2-enamide in sunlit surface waters.

Advanced oxidation processes, which can be initiated by UV light, have been shown to be effective in degrading polyacrylamide. nih.gov For example, the UV/H2O2 process is one of the methods used for the chemical degradation of polyacrylamide. nih.gov The efficiency of degradation can be enhanced by combining UV with Fenton or other reagents. nih.gov

Hydrolysis is another key degradation pathway for acrylamide and its derivatives. The amide group in acrylamide can be hydrolyzed to an acrylic acid and ammonia. hibiscuspublisher.com This process can be mediated by microbial enzymes, as discussed in the following section. The rate of hydrolysis can be influenced by pH and temperature.

The following table summarizes various degradation methods for acrylamide, which could be analogous for this compound.

Degradation MethodDescription
Thermal Degradation Involves the use of high temperatures to break down the compound.
Photolytic Degradation Utilizes light, particularly UV radiation, to initiate degradation processes. nih.govnih.gov
Chemical Degradation Employs chemical reagents, such as strong oxidants, to degrade the compound. nih.gov
Biological Degradation Relies on microorganisms to break down the compound through metabolic processes. hibiscuspublisher.comnih.govresearchgate.net

Biotransformation in Environmental Systems

The primary pathway for the environmental degradation of acrylamide is through biotransformation by microorganisms. iaea.orgresearchgate.net Bacteria capable of utilizing acrylamide as a source of carbon and nitrogen have been isolated from soil. nih.govresearchgate.net The key enzyme involved in this process is amidase, which catalyzes the hydrolysis of acrylamide to acrylic acid and ammonia. hibiscuspublisher.comnih.gov

Several bacterial species have been identified for their ability to degrade acrylamide. For instance, a Pseudomonas sp. isolated from tropical garden soil was found to degrade high concentrations of acrylamide (4 g/l) into acrylic acid and ammonia, which were then used for growth. nih.gov The amidase from this bacterium was also capable of hydrolyzing other short-chain amides but not acrylamide analogues like methacrylamide. nih.gov

The biotransformation of acrylamide can proceed through different pathways depending on the conditions. In aerobic conditions, after the initial hydrolysis to acrylic acid and ammonia, one possible pathway involves the hydroxylation of acrylic acid to β-hydroxypropionate, which is then oxidized to carbon dioxide. hibiscuspublisher.com Another aerobic pathway involves the reduction of β-hydroxypropionate to propionate. hibiscuspublisher.com Under anaerobic conditions, the mineralization of acrylamide can occur through the formation of acrylyl-CoA, which is subsequently converted to lactate. hibiscuspublisher.com

The following table outlines the key steps in the microbial degradation of acrylamide.

StepProcessKey EnzymesProducts
1 HydrolysisAmidaseAcrylic acid and Ammonia hibiscuspublisher.comnih.gov
2a (Aerobic) Hydroxylation-β-hydroxypropionate hibiscuspublisher.com
3a (Aerobic) Oxidation-Carbon dioxide hibiscuspublisher.com
2b (Aerobic) Reduction-Propionate hibiscuspublisher.com
2c (Anaerobic) Coenzyme A ligation-Acrylyl-CoA hibiscuspublisher.com
3c (Anaerobic) Conversion-Lactate hibiscuspublisher.com

Given the presence of the prop-2-enamide functional group in this compound, it is plausible that similar biotransformation pathways involving amidase-producing microorganisms could play a role in its environmental degradation. However, the presence of the N-[2-(hydroxymethyl)phenyl] substituent may influence the rate and extent of this degradation.

Future Research Directions and Emerging Opportunities for N 2 Hydroxymethyl Phenyl Prop 2 Enamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-[2-(hydroxymethyl)phenyl]prop-2-enamide itself, likely achievable through the reaction of 2-aminobenzyl alcohol with acryloyl chloride, is just the beginning. researchgate.netresearchgate.net Future research will undoubtedly focus on optimizing this process and exploring more advanced polymerization techniques.

Controlled polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for other N-substituted acrylamides to create polymers with well-defined structures and narrow molecular weight distributions. rsc.orgacs.org Applying these techniques to this compound could allow for precise control over the polymer architecture, a crucial factor in determining the final material's properties. nih.gov The development of novel, highly efficient catalytic systems tailored for this specific monomer will be a key area of investigation. This could involve exploring different ligands and metal complexes for ATRP or novel chain transfer agents for RAFT to ensure high conversion rates and maintain the integrity of the hydroxymethyl group. nih.gov

Furthermore, enzymatic catalysis presents a green and highly selective alternative for polymerization, which could be particularly advantageous for creating biocompatible materials for biomedical applications. Research into lipases or other enzymes capable of catalyzing the polymerization of this monomer could lead to more sustainable and specialized synthetic routes.

Development of Advanced Polymer Architectures and Composites

The true potential of this compound lies in its ability to be incorporated into a wide array of polymer architectures. The pendant hydroxymethyl group is a key enabler for creating complex and functional polymer structures.

Potential Polymer Architectures:

ArchitectureDescriptionPotential Advantage for this compound
Linear Homopolymers Chains consisting solely of repeating this compound units.Baseline material to study fundamental properties. The pendant hydroxymethyl groups can serve as sites for post-polymerization modification.
Block Copolymers Chains composed of two or more distinct polymer blocks.Combining a block of poly(this compound) with a soft, flexible block could lead to thermoplastic elastomers with enhanced thermal stability.
Graft Copolymers A main polymer chain with side chains of a different polymer grafted onto it.The hydroxymethyl group can be used as a grafting point to attach other polymers, creating materials with tunable surface properties or stimuli-responsiveness.
Cross-linked Networks / Hydrogels 3D networks formed by cross-linking polymer chains.The hydroxymethyl group can participate in cross-linking reactions, leading to the formation of robust hydrogels with high water absorption capacity and potential for use in soft robotics or tissue engineering. nih.gov
Interpenetrating Polymer Networks (IPNs) Two or more polymer networks that are physically entangled but not covalently bonded. mdpi.comAn IPN of poly(this compound) with a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAM) could result in materials with enhanced mechanical strength and dual-responsiveness. mdpi.commdpi.com

The creation of composites is another exciting frontier. Incorporating inorganic nanoparticles, carbon nanotubes, or graphene oxide into a poly(this compound) matrix could lead to materials with superior mechanical, thermal, and electrical properties. rsc.org The hydroxymethyl groups could facilitate strong interfacial bonding with the filler materials, leading to enhanced performance.

New Applications in Functional Materials and Chemical Technologies

The unique combination of functional groups in this compound paves the way for a host of new applications.

One of the most promising areas is in the development of "smart" materials that respond to external stimuli. The N-substituted acrylamide (B121943) family is known for its thermoresponsive polymers, and it is conceivable that polymers of this compound could exhibit similar behavior. oulu.fimdpi.com The pendant hydroxymethyl group can also be modified to introduce other functionalities, such as pH-responsive groups or light-sensitive moieties, leading to multi-stimuli-responsive materials. whiterose.ac.ukresearchgate.net

The aromatic ring and the potential for hydrogen bonding via the amide and hydroxyl groups suggest applications in selective adsorption and separation technologies. Polymers based on this monomer could be designed as novel stationary phases for chromatography or as membranes for the selective removal of pollutants from water. For instance, polymers incorporating N-phenyl acrylamide have been shown to be effective adsorbents for heavy metals. rsc.org

In the realm of biomaterials, the hydroxymethyl group offers a convenient handle for conjugating bioactive molecules, such as drugs or proteins. nih.gov This could lead to the development of advanced drug delivery systems, where the polymer matrix protects the drug and controls its release. Furthermore, hydrogels based on this monomer could serve as scaffolds for tissue engineering, providing a supportive environment for cell growth. researchgate.net

Enhanced Computational Modeling for Property Prediction and Mechanism Discovery

Given the lack of experimental data on this compound, computational modeling will be an indispensable tool for accelerating its development. uni.lu Molecular simulation techniques can provide deep insights into the structure and behavior of polymers derived from this monomer at an atomic level. mdpi.com

Potential Areas for Computational Modeling:

Modeling TechniqueApplication to this compoundAnticipated Insights
Quantum Mechanics (QM) Calculation of monomer reactivity ratios and electronic properties.Understanding the polymerization kinetics and the influence of the hydroxymethylphenyl group on reactivity.
Molecular Dynamics (MD) Simulations Simulating the conformational dynamics of polymer chains in different solvents and temperatures. mdpi.comPredicting thermoresponsive behavior (e.g., Lower Critical Solution Temperature), self-assembly, and mechanical properties.
Coarse-Grained (CG) Simulations Modeling the large-scale morphology of polymer networks and composites.Understanding the formation of nanostructures in block copolymers and the dispersion of fillers in composites.
Machine Learning (ML) Predicting polymer properties based on their chemical structure using data from related polymers. researchgate.netarxiv.orgRapidly screening potential polymer architectures and compositions for desired properties, such as glass transition temperature or solubility. mdpi.com

These computational approaches can help to predict material properties before synthesis, thereby reducing experimental costs and accelerating the discovery of new materials with tailored functionalities. mdpi.com They can also elucidate complex reaction mechanisms, such as the specifics of controlled polymerization or the interactions at the polymer-filler interface. chemrxiv.org

Interdisciplinary Research Synergies and Unexplored Reactivity

The full potential of this compound will likely be realized through collaborations that bridge traditional scientific disciplines. The interface of polymer chemistry with biology, medicine, and engineering will be particularly fertile ground for innovation.

For example, the combination of its polymerizable nature and the reactivity of the hydroxymethyl group could be exploited in bio-orthogonal chemistry for in-situ hydrogel formation within biological systems. The phenyl ring also opens up possibilities for π-π stacking interactions, which could be utilized in the design of self-assembling materials or for interactions with biological molecules like DNA. nih.gov

The unexplored reactivity of the ortho-hydroxymethylphenylamide moiety is another area ripe for discovery. Could this group participate in novel intramolecular cyclization reactions upon polymerization or post-polymerization modification, leading to new heterocyclic structures within the polymer backbone? Could it direct the stereochemistry of polymerization, leading to tactic polymers with unique properties? Answering these questions will require synergistic efforts from synthetic chemists, materials scientists, and computational experts.

Q & A

Q. What are the optimal synthetic routes for N-[2-(hydroxymethyl)phenyl]prop-2-enamide?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 2-(hydroxymethyl)aniline and acryloyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key steps include:
  • Reaction Optimization : Control temperature (0–5°C to prevent side reactions) and stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm) and LC-MS (expected [M+H]+^+ ion at m/z 206.1) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm to assess purity (>95%) .
  • NMR Spectroscopy : Assign peaks for the hydroxymethyl group (δ 4.6 ppm, singlet), acrylamide doublet (δ 6.2–6.5 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and O-H stretch (~3400 cm1^{-1}) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. To address this:
  • Standardized Bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
  • Structural Confirmation : Re-synthesize disputed compounds and validate via 1H^1 \text{H}-NMR and HRMS to rule out impurities .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends in substituent effects (e.g., electron-donating vs. withdrawing groups) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modifications to the hydroxymethyl group (e.g., esterification, oxidation to carboxyl) or acrylamide moiety (e.g., halogenation) .
  • Biological Testing : Screen derivatives in enzyme inhibition assays (e.g., DHODH for anti-inflammatory activity) or antimicrobial assays (e.g., MIC against E. coli) .
  • Data Analysis : Use QSAR models to correlate substituent properties (logP, Hammett constants) with activity. Example findings from similar compounds:
SubstituentActivity TrendReference
4-Fluoro-phenylEnhanced cytotoxicity
3-Nitro-phenylReduced enzyme inhibition
Hydroxymethyl (target)Moderate antimicrobial

Q. What experimental approaches can elucidate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., 2-(hydroxymethyl)aniline and acrylic acid) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For analogs, t1/2t_{1/2} ranges from 2–8 hours in plasma .

Q. How can computational methods guide the design of this compound derivatives with improved target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or β-lactamase). Focus on hydrogen bonding with the hydroxymethyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics include RMSD (<2.0 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to predict binding affinities. For example, a ΔG of −8.5 kcal/mol suggests strong inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.